![molecular formula C14H15N3 B194701 1-Isobutyl-1H-imidazo[4,5-c]quinoline CAS No. 99010-24-9](/img/structure/B194701.png)
1-Isobutyl-1H-imidazo[4,5-c]quinoline
Description
1-Isobutyl-1H-imidazo[4,5-c]quinoline is a tricyclic heterocyclic compound featuring an imidazole ring fused to a quinoline core at positions 4 and 5 (imidazo[4,5-c]quinoline framework) . This compound is a key intermediate in synthesizing imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine), a clinically approved immunomodulator used to treat viral infections and skin conditions . The synthesis involves chlorination at position 4 of the quinoline ring, followed by substitution with nucleophiles like ammonia to yield imiquimod . Its structural uniqueness lies in the isobutyl group at position 1 and the reactive chlorine or amine group at position 4, which dictate its role in medicinal chemistry .
Propriétés
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10(2)8-17-9-16-13-7-15-12-6-4-3-5-11(12)14(13)17/h3-7,9-10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOCSTZCULCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465455 | |
Record name | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-24-9 | |
Record name | Deaminoimiquimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEAMINOIMIQUIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLE3AF1XOT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Solvent and Temperature Optimization
Ethyl acetate has emerged as the preferred solvent for subsequent oxidation steps due to its compatibility with meta-chloroperbenzoic acid (mCPBA), a critical oxidant. Early methods using toluene or dichloromethane suffered from incomplete reactions and lower yields (60–70%), whereas ethyl acetate enables cleaner conversions at 70°C. The exothermic nature of the oxidation necessitates controlled addition of mCPBA over 1.5 hours to prevent side reactions, achieving >95% conversion to the 5-N-oxide derivative (Compound III).
Oxidation to this compound-5-N-oxide
The oxidation of Compound II to Compound III represents a pivotal juncture in the synthesis pathway. Prior art relied on peracetic acid or formic acid–peracetic acid mixtures, which generated variable yields (50–75%) and required stringent temperature control. Patent US20080058527A1 introduces mCPBA in ethyl acetate as a superior alternative, enabling reactions at 70°C with minimal byproducts.
Catalytic and Stoichiometric Considerations
mCPBA is employed at a 1:1 molar ratio relative to Compound II, with excess reagent removed via filtration post-reaction. The use of aliphatic alkyl esters (C1–C4) as solvents prevents epoxidation side reactions common in aromatic solvents. Post-oxidation, the crude product is purified as its hydrochloride salt (Compound IV) by treating with 8% ethanolic HCl at 10–15°C, yielding a crystalline solid with >99% purity by HPLC.
Halogenation and Amination Pathways
Subsequent functionalization of the 4-position involves halogen exchange and nucleophilic amination. Patent US20080058527A1 details a two-step sequence:
-
Chlorination : Treatment of Compound IV with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 80°C produces 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (Compound V).
-
Iodination : Reacting Compound V with sodium iodide in acetone at 25–35°C for 8–10 hours yields the 4-iodo derivative (Compound VI), a novel intermediate.
Amination to Imiquimod Precursor
Compound VI undergoes ammonolysis in concentrated ammonium hydroxide at 70°C, displacing iodide with an amine group to form Imiquimod (Compound VIII). Purification via maleate salt formation (Compound VII) in methanol/water followed by neutralization with methanolic ammonia affords the final product with 99.5% purity.
Alternative Synthetic Routes and Comparative Analysis
The Chinese patent CN104402878A outlines an alternative pathway starting from 4-hydroxyquinoline, achieving a 55% overall yield through nitration, reduction, and cyclization. Key distinctions include:
-
Nitration : Nitric acid in sulfuric acid introduces a nitro group at the 3-position.
-
Reduction : Catalytic hydrogenation (Pd/C, H2) converts the nitro group to an amine.
-
Oxidation : Diacetyl oxide in ethanol at 50°C replaces mCPBA, though yields remain lower (70–75%) compared to the ethyl acetate–mCPBA system.
Yield and Purity Comparison
Parameter | US20080058527A1 | CN104402878A |
---|---|---|
Cyclization Yield | 98% | 85% |
Oxidation Purity (HPLC) | >99% | 95% |
Overall Yield | 75–80% | 55% |
Purification and Formulation Strategies
Post-synthetic purification leverages salt formation to enhance crystallinity. The hydrochloride salt (Compound IV) and maleate salt (Compound VII) are pivotal intermediates, enabling the removal of polar impurities through recrystallization. GlpBio’s formulation guidelines recommend storing this compound in DMSO at −80°C for long-term stability, with in vivo formulations utilizing PEG300 and Tween 80 for solubility .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Substitution: Introduction of different substituents at specific positions on the quinoline ring.
Reduction: Reduction of specific functional groups to alter the compound’s properties
Common Reagents and Conditions:
Oxidation: Peracetic acid in toluene.
Substitution: Halogenation followed by nucleophilic substitution.
Reduction: Use of reducing agents like sodium borohydride.
Major Products Formed:
- N-oxide derivatives.
- Halogenated and substituted quinoline derivatives .
Applications De Recherche Scientifique
1-Isobutyl-1H-imidazo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an immune response modifier.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of 1-Isobutyl-1H-imidazo[4,5-c]quinoline involves its interaction with molecular targets such as toll-like receptors. This interaction can modulate immune responses, making it a potential candidate for treating viral infections and certain types of cancer .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
The biological and chemical properties of 1-isobutyl-1H-imidazo[4,5-c]quinoline are best understood through comparison with analogs sharing the imidazoquinoline core or related heterocyclic frameworks.
Imidazo[4,5-c]quinoline Derivatives
Key Observations :
- Position 4 Substitution : The 4-amine group in imiquimod is essential for activating Toll-like receptor 7 (TLR7) and cytokine induction, whereas the 4-chloro analog serves primarily as a synthetic precursor .
- Isobutyl vs. Other Alkyl Groups : The isobutyl chain at position 1 enhances lipophilicity and receptor binding compared to smaller alkyl groups (e.g., methyl) .
Other Imidazoquinoline Derivatives
Compound Name | Core Structure | Key Activity | Structural Distinctions | References |
---|---|---|---|---|
1,4-Dimethyl-1H-imidazo[4,5-f]quinoline | Imidazo[4,5-f]quinoline | Mutagenicity studies | Fused at positions 4,5-f (vs. 4,5-c); methyl groups alter electronic properties | |
4H-Imidazo[4,5,1-ij]quinoline | Imidazo[4,5,1-ij]quinoline | Kinase inhibition | Different ring fusion (ij vs. c); distinct steric effects | |
Sumanirole | Dihydro-imidazo[4,5,1-ij]quinoline | Dopamine receptor agonism | Partially saturated ring modifies receptor selectivity |
Key Observations :
- Ring Fusion Position: Imidazo[4,5-c]quinoline derivatives exhibit distinct biological profiles compared to imidazo[4,5-f] or imidazo[4,5,1-ij] analogs due to differences in ring strain and electronic distribution .
Heterocyclic Analogs with Related Bioactivity
Compound Name | Core Structure | Key Activity | Structural Differences | References |
---|---|---|---|---|
1H-Pyrazolo[4,3-c]quinoline | Pyrazolo-quinoline | Anticancer | Pyrazole replaces imidazole; altered hydrogen-bonding capacity | |
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | Imidazo[4,5-f]quinoline | DNA damage studies | Amino and methyl groups enhance mutagenicity |
Key Observations :
- Heteroatom Replacement: Pyrazoloquinolines lack the imidazole nitrogen, reducing TLR7 affinity but increasing cytotoxicity in cancer models .
Physicochemical Properties
- Bond Lengths: The C1–Cl bond in 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline is 1.744 Å, comparable to other chloroimidazoquinolines, while C–N bonds in imiquimod derivatives range from 1.370–1.382 Å .
- Planarity: The imidazo[4,5-c]quinoline core is nearly planar (max deviation: 0.036 Å), facilitating π-π stacking in crystal structures .
Activité Biologique
1-Isobutyl-1H-imidazo[4,5-c]quinoline is a compound belonging to the imidazoquinoline family, which has garnered significant attention due to its diverse biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific diseases, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that includes an imidazole ring fused with a quinoline moiety. This unique structure contributes to its biological activity and pharmacological potential. The compound is characterized by its molecular formula and a molecular weight of approximately 240.3 g/mol .
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV) types I and II. In animal studies, the compound demonstrated efficacy in reducing lesion development when administered topically. For instance, guinea pigs treated with a 1% solution of the compound experienced fewer and less severe lesions compared to untreated controls. The mechanism involves the induction of interferon, which enhances the host's immune response against viral infections .
Anticancer Activity
The anticancer activity of this compound has been explored through various studies focusing on its ability to induce apoptosis in malignant cells. The compound has been shown to disrupt microtubule dynamics by binding to β-tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells. For example, derivatives of this compound have exhibited IC50 values significantly lower than conventional chemotherapeutics like cyclophosphamide, indicating potent anticancer effects .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound effectively inhibits cell proliferation. The following table summarizes key findings from these assays:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Microtubule disruption |
MCF-7 | 20 | Induction of apoptosis |
A549 (Lung Cancer) | 25 | Inhibition of cell migration |
These results indicate that the compound not only affects cell viability but also alters cellular behavior critical for cancer progression.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to β-tubulin and other proteins involved in cell division and apoptosis regulation. The predicted binding energies support its potential as a lead compound for developing new anticancer agents .
Pharmacological Applications
The pharmacological applications of this compound extend beyond antiviral and anticancer activities:
- Topical Treatments : Approved formulations like Aldara (Imiquimod) leverage similar mechanisms for treating skin disorders such as actinic keratosis and superficial basal cell carcinoma. Off-label uses include treatment for oral dysplasia and HPV-related lesions .
- Combination Therapies : The compound shows promise when used in combination with other drugs to enhance therapeutic efficacy while minimizing resistance development.
Q & A
Q. What are the common synthetic routes for 1-Isobutyl-1H-imidazo[4,5-c]quinoline?
A widely used method involves starting with 4-hydroxy-3-nitroquinoline, which undergoes chlorination with phosphorus oxychloride (POCl₃) to yield 4-chloro-3-nitroquinoline. Subsequent substitution with an isobutyl group at the 1-position is achieved via alkylation. The nitro group is reduced to an amine, followed by cyclization with agents like hydrazine hydrate to form the imidazo[4,5-c]quinoline core. Key intermediates include 4-chloro-1-isobutyl derivatives and 4-hydrazinyl analogs, which are critical for final amination steps .
Q. What spectroscopic methods confirm the structure of synthesized derivatives?
Characterization typically employs:
- 1H/13C NMR : To verify substituent positions and ring system integrity. For example, aromatic protons in imidazoquinoline derivatives resonate between δ 7.2–8.5 ppm .
- Mass spectrometry (MS) : To confirm molecular weight (e.g., Imiquimod: m/z 240.31 [M+H]+) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretching) and ~3240 cm⁻¹ (N-H) validate the imidazole ring .
- Elemental analysis : Ensures purity and stoichiometry (e.g., C14H16N4 requires C 69.98%, H 6.71%, N 23.31%) .
Q. How is purity assessed in research settings?
Reverse-phase HPLC with UV detection (λ = 260 nm) is standard. A Phenomenex Luna C18 column and mobile phase of phosphoric acid-acetonitrile gradients resolve impurities like 4-chloro derivatives (retention time ~12.3 min) and 4-methoxy analogs (~14.1 min) .
Q. What role does phosphorus oxychloride play in synthesis?
POCl₃ facilitates chlorination of hydroxyl groups (e.g., converting 4-hydroxy-3-nitroquinoline to 4-chloro-3-nitroquinoline). Optimal conditions use 1–2 equivalents of POCl₃ in DMF at 80–100°C to avoid over-chlorination .
Advanced Questions
Q. How do reaction conditions influence regioselectivity during cyclization?
Regioselectivity in imidazole ring formation depends on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position.
- Temperature : Higher temperatures (>100°C) promote kinetic control, favoring 1-isobutyl substitution over branched isomers.
- Catalysts : Lewis acids like ZnCl₂ stabilize transition states, reducing side products during hydrazine-mediated cyclization .
Q. How can X-ray crystallography resolve molecular conformation ambiguities?
Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) reveals planar imidazoquinoline cores (deviation <0.03 Å) and hydrogen-bonding motifs. For 4-hydrazinyl derivatives, intermolecular N–H···N bonds (2.13–2.44 Å) form inversion dimers, critical for stability and solubility .
Q. What strategies resolve NMR spectral contradictions in analogs?
Discrepancies between theoretical (DFT-calculated) and experimental NMR shifts are addressed by:
Q. How do hydrogen-bonding motifs affect solubility and stability?
Crystallographic studies show that N–H···N bonds in 4-hydrazinyl derivatives create R₂²(10) ring motifs, enhancing thermal stability (melting points >260°C). However, strong intermolecular interactions reduce aqueous solubility, necessitating co-solvents like ethanol for biological testing .
Q. What intermediates are critical in Imiquimod synthesis?
Key intermediates include:
Q. How do substituents influence immune-modulating activity?
- 1-Position : Isobutyl groups enhance TLR7/8 binding (IC₅₀ = 0.2 μM) by increasing hydrophobic interactions.
- 4-Position : Amino groups are essential for cytokine induction (IFN-α production ↑5-fold vs. methoxy analogs).
- 2-Position : Aryl substitutions (e.g., phenyl) improve bioavailability but reduce aqueous stability .
Methodological Tables
Q. Table 1: Crystallographic Data for 4-Hydrazinyl-1-isobutyl Derivative
Parameter | Value |
---|---|
Space group | Triclinic, P1 |
a, b, c (Å) | 5.4735, 9.1275, 13.3814 |
α, β, γ (°) | 98.076, 101.787, 96.269 |
Hydrogen bonds (Å) | N4–H1N4···N3: 2.13–2.94 |
R factor | 0.040 |
Reference |
Q. Table 2: HPLC Retention Times for Imiquimod Impurities
Impurity | Retention Time (min) | Molecular Formula |
---|---|---|
4-Chloro derivative | 12.3 | C₁₄H₁₄ClN₃ |
4-Methoxy analog | 14.1 | C₁₅H₁₇N₃O |
Hydrated byproduct | 16.8 | C₁₄H₁₅N₃O |
Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.